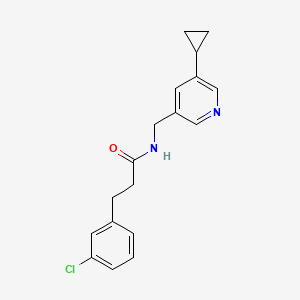
3-(3-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, similar in structure to the compound , have been synthesized via copper catalytic anionarylation. These compounds exhibit significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Synthesis of Antiviral Agents
Research into the synthesis of Nevirapine, an antiretroviral drug, involved using similar chlorophenyl compounds. The synthesis process indicated the potential of such compounds in the development of effective anti-infective agents (Hu Yong-an, 2012).
Herbicide Research
A technique improving the precision of database search identified N-(3-chloro-4-isopropylphenyl)carboxamide derivatives, similar to the compound , as effective selective herbicides. This suggests potential agricultural applications in controlling unwanted plant growth (Hoppenstand & Hsiao, 1988).
Pesticide Interaction and Environmental Impact
A study on pesticide interaction found that when certain herbicides similar to the target compound were combined, they transformed into a unique residue, indicating the complexity and potential environmental impact of such chemicals (Bartha, 1969).
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to the target compound, were found to be effective in anticonvulsant tests. This implies possible applications in the treatment of epilepsy and other seizure disorders (Idris et al., 2011).
Antidepressant Potential
Research into substituted 3-amino-1,1-diaryl-2-propanols, related to the compound , showed potential as antidepressant agents. This highlights the compound's possible role in developing new treatments for depression (Clark et al., 1979).
Material Science and Crystallography
Studies on the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) crystals suggest potential material science applications, particularly in the field of crystallography and electronics (Srinivasan et al., 2006).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-3-1-2-13(9-17)4-7-18(22)21-11-14-8-16(12-20-10-14)15-5-6-15/h1-3,8-10,12,15H,4-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXJOSZWHMHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
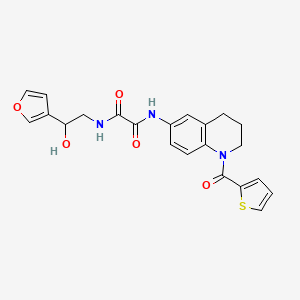
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)
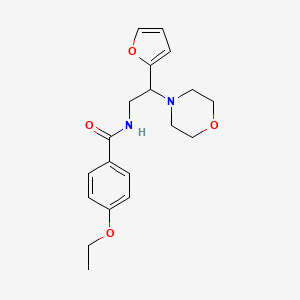


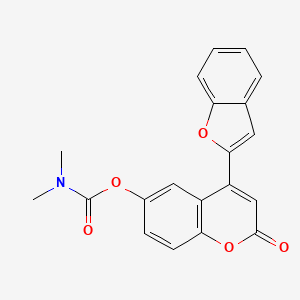
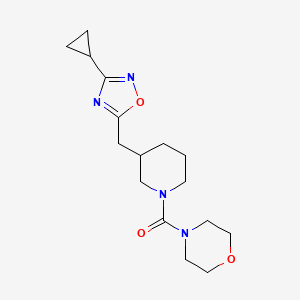
![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
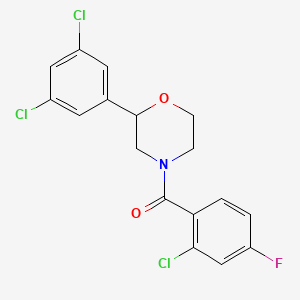
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)
